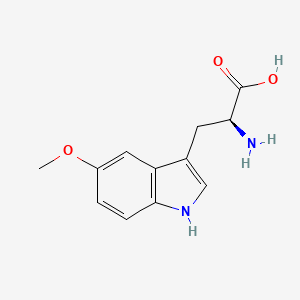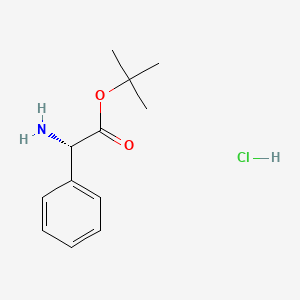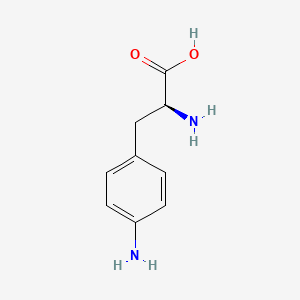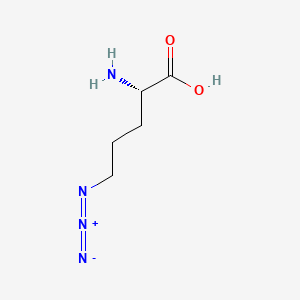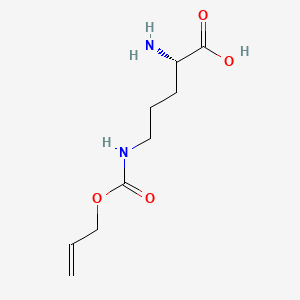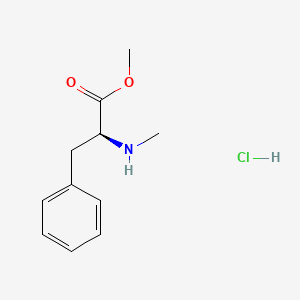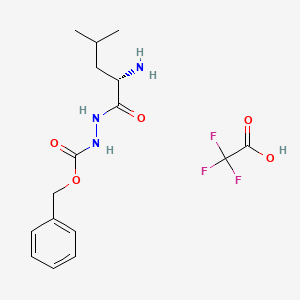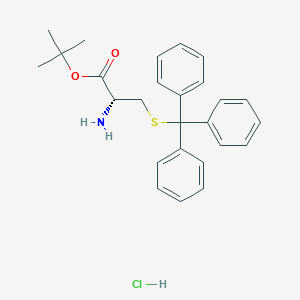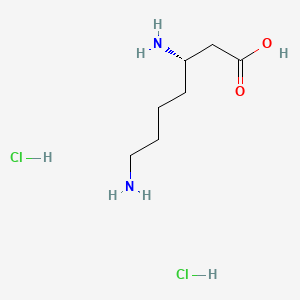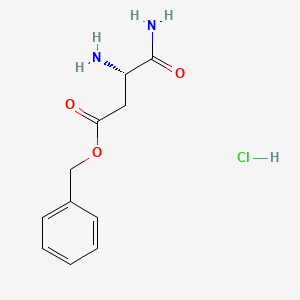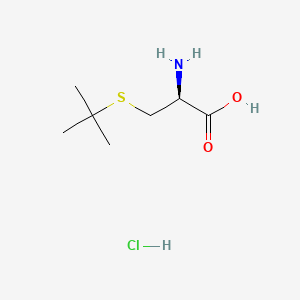
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
説明
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is a chiral amino acid derivative with a tert-butylthio group attached to the beta carbon
科学的研究の応用
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
Target of Action
It’s known that amino acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The tert-butyl group attached to the molecule is known for its unique reactivity pattern . This group can participate in various chemical transformations, which might influence the interaction of the compound with its targets .
Biochemical Pathways
The compound, being an amino acid derivative, could potentially be involved in protein synthesis and other biochemical pathways related to amino acid metabolism . The tert-butyl group of the compound might also have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to influence the solubility and stability of the compounds it is attached to , which could impact the bioavailability of the compound.
Result of Action
Given its structure, it might influence the function of proteins or enzymes it interacts with, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride . The crowded tert-butyl group of the compound might also influence its reactivity and stability in different environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of the starting material, such as L-serine, is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).
Introduction of the tert-butylthio group: The protected amino acid is then reacted with tert-butylthiol in the presence of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to introduce the tert-butylthio group.
Deprotection: The protecting group is removed under acidic conditions to yield the desired (S)-2-Amino-3-(tert-butylthio)propanoic acid.
Formation of the hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding amino acid.
Substitution: The tert-butylthio group can be substituted with other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or activating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amino acid without the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
(S)-2-Amino-3-(methylthio)propanoic acid: This compound has a methylthio group instead of a tert-butylthio group.
(S)-2-Amino-3-(ethylthio)propanoic acid: This compound has an ethylthio group instead of a tert-butylthio group.
(S)-2-Amino-3-(isopropylthio)propanoic acid: This compound has an isopropylthio group instead of a tert-butylthio group.
Uniqueness: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is unique due to the presence of the bulky tert-butylthio group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in medicinal chemistry and biological studies.
特性
IUPAC Name |
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
